2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide
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Description
2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H13ClF2N6O2 and its molecular weight is 430.8. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
Compounds within the structural realm of triazolopyrimidines and related heterocycles have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized, leading to the discovery of compounds with significant cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver carcinoma), showing inhibition effects comparable to those of 5-fluorouracil, a standard chemotherapy medication (Riyadh, 2011). Additionally, synthesis of pyridotriazolopyrimidinones has shown promising antitumor activity against the same cancer cell lines, highlighting the potential of these compounds in cancer therapy research (Abdallah, Salam, Morad, & Elaasser, 2017).
Insecticidal Applications
Research has also delved into the insecticidal potential of heterocycles incorporating a thiadiazole moiety, demonstrating effectiveness against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This opens avenues for the development of new agricultural chemicals that could protect crops from pests with potentially less environmental impact than current insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Radioligand and Imaging Applications
A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for the translocator protein (18 kDa), with compounds like DPA-714 being designed for labeling with fluorine-18. This facilitates in vivo imaging using positron emission tomography (PET), contributing significantly to neurological research by enabling the study of neuroinflammation and neurodegenerative diseases (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Pharmacological Probes
The molecular design of pharmacological probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds for the A2A adenosine receptor has been explored. These probes, including SCH 442416 and its derivatives, offer high affinity and selectivity, serving as essential tools in the study of adenosine receptor functions and signaling pathways in various physiological and pathological processes (Kumar, Mishra, Deflorian, Yoo, Phan, Kecskés, Szabo, Shinkre, Gao, Trenkle, & Jacobson, 2011).
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N6O2/c20-12-3-1-11(2-4-12)8-28-18-17(25-26-28)19(30)27(10-23-18)9-16(29)24-15-6-5-13(21)7-14(15)22/h1-7,10H,8-9H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNITYFHWGHYDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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